molecular formula C10H13NO3S B13988607 N-(pivaloyloxy)thiophene-2-carboxamide

N-(pivaloyloxy)thiophene-2-carboxamide

Cat. No.: B13988607
M. Wt: 227.28 g/mol
InChI Key: LOBJKTGEZIRHFG-UHFFFAOYSA-N
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Description

N-(pivaloyloxy)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a pivaloyloxy group and a carboxamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-(pivaloyloxy)thiophene-2-carboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-(pivaloyloxy)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the ring.

Scientific Research Applications

N-(pivaloyloxy)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pivaloyloxy)thiophene-2-carboxamide depends on its specific application In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: A simpler derivative without the pivaloyloxy group.

    Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

    2-Aminothiophene: Contains an amino group attached to the thiophene ring.

Uniqueness

N-(pivaloyloxy)thiophene-2-carboxamide is unique due to the presence of both the pivaloyloxy group and the carboxamide group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may provide distinct properties compared to other thiophene derivatives.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

(thiophene-2-carbonylamino) 2,2-dimethylpropanoate

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)9(13)14-11-8(12)7-5-4-6-15-7/h4-6H,1-3H3,(H,11,12)

InChI Key

LOBJKTGEZIRHFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC=CS1

Origin of Product

United States

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